molecular formula C12H8N4O6 B13764461 2,6-Dinitro-N-(2-nitrophenyl)aniline CAS No. 56698-04-5

2,6-Dinitro-N-(2-nitrophenyl)aniline

Cat. No.: B13764461
CAS No.: 56698-04-5
M. Wt: 304.21 g/mol
InChI Key: VZKAEJHHEJIINU-UHFFFAOYSA-N
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Description

2,6-Dinitro-N-(2-nitrophenyl)aniline is an organic compound with the molecular formula C12H8N4O6. It is characterized by the presence of nitro groups at the 2 and 6 positions on the aniline ring and an additional nitro group on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dinitro-N-(2-nitrophenyl)aniline typically involves the nitration of aniline derivatives. One common method is the nitration of 2-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dinitro-N-(2-nitrophenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dinitro-N-(2-nitrophenyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dinitro-N-(2-nitrophenyl)aniline involves its interaction with molecular targets such as enzymes and proteins. The nitro groups play a crucial role in its reactivity and binding affinity. In biological systems, the compound can inhibit specific enzymes by forming stable complexes, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dinitro-N-(2-nitrophenyl)aniline is unique due to the specific arrangement of nitro groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications .

Properties

CAS No.

56698-04-5

Molecular Formula

C12H8N4O6

Molecular Weight

304.21 g/mol

IUPAC Name

2,6-dinitro-N-(2-nitrophenyl)aniline

InChI

InChI=1S/C12H8N4O6/c17-14(18)9-5-2-1-4-8(9)13-12-10(15(19)20)6-3-7-11(12)16(21)22/h1-7,13H

InChI Key

VZKAEJHHEJIINU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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